Product packaging for Fmoc-Har(Pmc)-OH(Cat. No.:)

Fmoc-Har(Pmc)-OH

Cat. No.: B13637283
M. Wt: 676.8 g/mol
InChI Key: ZZSYLAIWMWFQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS) for Guanidino Functionality

The guanidino group of arginine, with its high basicity (pKa ≈ 12.5), presents a significant challenge in peptide synthesis. peptide.com If left unprotected, its nucleophilic character can lead to undesirable side reactions, including acylation and lactam formation. thieme-connect.de Historically, the earliest strategies for guanidino group protection involved the use of the nitro group (NO2), introduced by Bergmann and Zervas. peptide.com While effective in suppressing the basicity of the guanidinium (B1211019) moiety, the removal of the nitro group required harsh conditions, such as catalytic hydrogenation, which were not always compatible with other sensitive residues in the peptide chain. peptide.comethz.ch

The advent of Fmoc-based SPPS necessitated the development of guanidino protecting groups that were stable to the basic conditions used for Fmoc removal (typically piperidine) but labile to the final acidic cleavage from the resin (commonly trifluoroacetic acid, TFA). This led to the introduction of arylsulfonyl-based protecting groups. thieme-connect.de Early examples included the tosyl (Tos) and mesitylenesulfonyl (Mts) groups, but these often required strong acids like hydrogen fluoride (B91410) (HF) for complete removal. nih.govgoogle.com

A significant breakthrough came with the development of more acid-labile sulfonyl derivatives. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was an improvement, being removable with TFA, although often requiring prolonged reaction times. reddit.com This paved the way for the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group by Ramage and Green in 1987. peptide.com The Pmc group exhibited significantly increased acid lability, allowing for its removal under the standard TFA cleavage conditions used in Fmoc-SPPS, thus simplifying the deprotection process and improving peptide yields. peptide.comnih.gov Subsequently, the conceptually similar 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was introduced and has become widely adopted due to its slightly greater lability and reduced risk of side reactions with tryptophan residues. peptide.comnih.govchempep.com These developments have been crucial for the efficient synthesis of arginine and homoarginine-containing peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44N4O7S B13637283 Fmoc-Har(Pmc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSYLAIWMWFQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization of Fmoc Har Pmc Oh

Design and Synthesis of N-Alpha-Fmoc Protecting Groups for Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. wikipedia.org This property allows for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups. wikipedia.orgresearchgate.net This orthogonality is a key principle in SPPS, enabling the selective deprotection and coupling of amino acids to build a desired peptide sequence. iris-biotech.de

The introduction of the Fmoc group to an amino acid, a process known as Fmoc protection, is a critical first step in preparing it for peptide synthesis. Several reagents have been developed for this purpose. The most common method involves the reaction of the amino acid with 9-fluorenylmethyl-chloroformate (Fmoc-Cl). wikipedia.org Another widely used reagent is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org This reagent is itself synthesized from Fmoc-Cl and the dicyclohexylammonium (B1228976) salt of N-hydroxysuccinimide. wikipedia.org A third method utilizes 9-fluorenylmethyloxycarbonyl azide (B81097) (Fmoc-N3), which can be prepared from Fmoc-Cl and sodium azide, for the protection reaction. wikipedia.org

The choice of reagent and reaction conditions can be optimized to ensure high yields and maintain the stereochemical integrity of the amino acid. For instance, methods have been developed that involve the silylation of the amino acid prior to treatment with an activated Fmoc-reagent, which can be performed under anhydrous conditions to produce highly pure Fmoc-protected amino acids. google.com

Reagent for Fmoc ProtectionDescription
9-fluorenylmethyl-chloroformate (Fmoc-Cl) A common and effective reagent for the introduction of the Fmoc group onto the alpha-amino group of an amino acid. wikipedia.org
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) Another widely used reagent for Fmoc protection, often favored for its stability and ease of handling. wikipedia.org
9-fluorenylmethyloxycarbonyl azide (Fmoc-N3) An alternative reagent for Fmoc protection, prepared from Fmoc-Cl and sodium azide. wikipedia.org

Strategies for the Selective Introduction of the Pentamethylchroman-6-sulfonyl (Pmc) Protecting Group onto Homoarginine Guanidino Moiety

The guanidino group of arginine and its homolog, homoarginine, is strongly basic and requires protection during peptide synthesis to prevent unwanted side reactions. mdpi.com The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely used acid-labile protecting group for this purpose, particularly in the Fmoc/tBu SPPS strategy. researchgate.netpeptide.com The Pmc group is designed to be cleaved under the same acidic conditions used to remove tert-butyl (tBu) based side-chain protecting groups and to cleave the final peptide from the resin, typically with trifluoroacetic acid (TFA). peptide.compeptide.com

The introduction of the Pmc group onto the guanidino moiety of homoarginine is typically achieved by reacting the amino acid with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl). This reaction is generally carried out after the alpha-amino group has been protected, for example, with a benzyloxycarbonyl (Z) group. Following the introduction of the Pmc group, the temporary Z group can be removed by catalytic hydrogenolysis, and the desired Fmoc group can then be introduced. researchgate.net

The Pmc group offers good stability during peptide chain elongation but can be removed with TFA in the presence of scavengers to prevent side reactions, such as the alkylation of sensitive residues like tryptophan. peptide.comthermofisher.com While effective, the Pmc group is known to be somewhat more acid-stable than the related pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is often preferred for its faster cleavage kinetics. mdpi.comthermofisher.com

Optimized Chemical Routes for the Preparation of Fmoc-Har(Pmc)-OH Precursors

A general strategy for preparing the final product involves the following key transformations:

Protection of the alpha-amino group of homoarginine: This is often done using a temporary protecting group like the Z-group.

Introduction of the Pmc group: The guanidino side chain is then protected with Pmc-Cl.

Deprotection of the alpha-amino group: The temporary Z-group is removed.

Introduction of the Fmoc group: The final Fmoc group is introduced onto the deprotected alpha-amino group using a reagent like Fmoc-Cl or Fmoc-OSu.

Recent advancements in peptide synthesis have also focused on developing more "green" and efficient protocols. This includes the exploration of alternative solvents to DMF and the use of microwave-assisted synthesis to accelerate reaction times and improve coupling efficiencies, which could be applied to the synthesis of this compound precursors. researchgate.net

PrecursorSynthetic StepKey Reagents
Z-Har-OHProtection of the guanidino groupPmc-Cl, Base
H-Har(Pmc)-OHIntroduction of the Fmoc groupFmoc-Cl or Fmoc-OSu, Base

Integration of Fmoc Har Pmc Oh into Solid Phase Peptide Synthesis Spps Protocols

Fundamental Principles of Fmoc-Based SPPS for Incorporating Arginine and Homoarginine Residues

Fmoc-based SPPS is a cornerstone of modern peptide synthesis, relying on an orthogonal protection scheme. nih.govnih.gov The temporary Nα-Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the semi-permanent side-chain protecting groups, such as Pmc, and the resin linker are cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.govnih.govpeptide.com This orthogonality is crucial as it prevents premature cleavage of side-chain protectors or the peptide from its solid support during the repetitive cycles of Nα-deprotection. nih.gov

The incorporation of arginine (Arg) and its homologue, homoarginine (Har), presents specific challenges due to the bulky and sterically hindered nature of their side chains. google.com The Pmc group was developed to be more acid-labile than earlier sulfonyl-based protectors like Mtr, allowing for cleavage under conditions that also remove other common acid-labile groups (e.g., t-Butyl), thus simplifying the final deprotection step. peptide.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which is structurally similar to Pmc, was later introduced and is reported to be slightly more acid-labile. nih.govpeptide.com The principles governing the incorporation of Fmoc-Arg(Pmc)-OH are directly applicable to Fmoc-Har(Pmc)-OH, as the primary difference lies in the additional methylene (B1212753) group in the homoarginine side chain. This structural similarity means that the coupling and deprotection strategies are largely conserved. sigmaaldrich.com

A critical consideration when using Pmc-protected arginine or homoarginine is the potential for side reactions, particularly the alkylation of tryptophan residues during final acidolytic cleavage. peptide.comiris-biotech.de The carbocation generated from the Pmc group can react with the electron-rich indole (B1671886) ring of tryptophan. This can be mitigated by using scavengers in the cleavage cocktail or by employing a Boc protecting group on the tryptophan indole nitrogen. peptide.com

Kinetic Considerations and Reaction Dynamics in this compound Coupling Steps

The coupling of Pmc- or Pbf-protected arginine and its analogues is known to be kinetically challenging. google.comgoogle.com A significant side reaction that competes with the desired coupling is the intramolecular cyclization of the activated amino acid to form an unreactive δ-lactam. researchgate.netcsic.es This reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences (e.g., des-Har peptides). researchgate.net

This side reaction is particularly problematic for Fmoc-Arg(Pbf)-OH and, by extension, this compound. researchgate.netcsic.es The rate of δ-lactam formation is influenced by several factors including the solvent, temperature, and activation method. Studies have shown that in the absence of a nucleophile (the free amine of the peptide chain), the activated species rapidly converts to the δ-lactam. csic.es

To optimize the coupling of this compound, reaction conditions must be chosen to favor the intermolecular coupling over the intramolecular lactamization. Strategies include:

In Situ Activation: Adding the coupling reagent (e.g., DIC) to a mixture of the resin, this compound, and an additive (e.g., Oxyma) ensures that the activated species is generated in the presence of the nucleophile, maximizing the chance of productive coupling. csic.es

Elevated Temperature: While higher temperatures can increase the rate of δ-lactam formation, they also accelerate the desired coupling reaction. researchgate.netcsic.es Carefully controlled heating, for instance using microwave-assisted SPPS, can significantly improve coupling efficiency for difficult residues, provided the conditions are optimized to outpace the side reaction. acs.org

Extended Reaction Times: Due to steric hindrance, the coupling of homoarginine may require longer reaction times or double coupling cycles to proceed to completion. acs.orggoogle.com

Table 2: Factors Influencing this compound Coupling Kinetics

Factor Observation Mitigation Strategy
δ-Lactam Formation Activated this compound can cyclize, leading to an unreactive lactam and deletion sequences. researchgate.netcsic.es Use in situ activation protocols; Minimize time between activation and coupling. csic.es
Steric Hindrance The bulky side chain slows down the coupling reaction. google.com Use highly reactive coupling reagents (e.g., HATU) or optimized DIC/Oxyma systems; Employ elevated temperatures or extended coupling times. peptide.comacs.org

| Solvent Effects | High viscosity solvents can impede reagent penetration into the resin, slowing kinetics. researchgate.net | Use less viscous solvents or increase temperature to reduce viscosity. researchgate.netcsic.es |

N-Alpha-Fmoc Deprotection Chemistry During Chain Elongation

The removal of the Nα-Fmoc group is a critical step repeated throughout the synthesis. The reaction proceeds via a β-elimination mechanism initiated by a mild base, typically a 20% solution of piperidine in DMF. nih.gov This reaction releases the free amine, which is then available for the next coupling cycle, and generates a dibenzofulvene (DBF) intermediate that is trapped by the amine base to form a stable adduct. nih.gov

For most amino acids, Fmoc deprotection is rapid and efficient. However, the steric bulk of the preceding residue can sometimes hinder the access of the piperidine to the Fmoc group. Studies on arginine deprotection kinetics have shown that it can be slower than for less bulky residues like leucine, sometimes requiring longer deprotection times to ensure complete removal. nih.gov Incomplete Fmoc deprotection leads to the formation of deletion peptides, where one or more amino acids are missing from the final sequence.

Potential side reactions associated with the basic conditions of Fmoc deprotection include aspartimide formation if an aspartic acid residue is present in the sequence. iris-biotech.de While the Pmc group itself is stable to piperidine, it is important to ensure its complete removal during the final acidic cleavage step. Incomplete deprotection of the Pmc group can occur, especially in peptides containing multiple arginine or homoarginine residues, which may necessitate extended cleavage times. nih.govpeptide.com

Base-Labile Removal of Fmoc Group: Mechanism and Reagent Selection (e.g., Piperidine, Piperazine)

The first critical step after the coupling of this compound is the removal of the temporary N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to allow for the elongation of the peptide chain. genscript.comnih.gov This process is achieved under basic conditions.

Mechanism:

The removal of the Fmoc group proceeds via a β-elimination mechanism. scielo.org.mxpeptide.com The process is initiated by a base, which abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. nih.govspringernature.comresearchgate.net This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine of the homoarginine residue. scielo.org.mxacs.org

Reagent Selection:

The choice of base is crucial for efficient and clean deprotection. The ideal reagent should not only effectively remove the Fmoc group but also act as a scavenger for the reactive DBF intermediate to prevent its re-addition to the newly liberated N-terminal amine. scielo.org.mxpeptide.comacs.org

Piperidine: This cyclic secondary amine is the most commonly used reagent for Fmoc deprotection, typically in a 20% solution in N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de Piperidine is highly effective due to its dual role as a base and a DBF scavenger, forming a stable adduct that is easily washed away. scielo.org.mxspringernature.comacs.org

Piperazine: Piperazine is another suitable secondary amine for Fmoc removal. nih.govspringernature.com It can be used as an alternative to piperidine and is sometimes favored in specific applications. nih.govacsgcipr.org

Other Reagents: While piperidine is the standard, other bases like 4-methylpiperidine (B120128) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored. nih.goviris-biotech.de DBU, being a non-nucleophilic base, requires the addition of a scavenger. peptide.com

The selection of the deprotection reagent and its concentration can be optimized based on the specific peptide sequence and the presence of sensitive residues. nih.gov

ReagentTypical ConcentrationKey Characteristics
Piperidine20% in DMFGold standard; acts as both base and scavenger. scielo.org.mxacs.orgwikipedia.org
Piperazine5-10% in DMF (often with additives)Effective alternative to piperidine. nih.govspringernature.comacsgcipr.org
4-Methylpiperidine20% in DMFSimilar efficacy to piperidine. nih.gov
DBULower concentrations with a scavengerNon-nucleophilic, very fast deprotection. peptide.com

Impact of Deprotection Conditions on Guanidino-Protected Homoarginine Integrity

During the repetitive cycles of Fmoc deprotection with basic reagents like piperidine, the stability of the side-chain protecting group of the homoarginine residue is paramount. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is designed to be stable to the basic conditions used for Fmoc removal while being labile to the final acid-mediated cleavage. peptide.comresearchgate.net

The guanidino group of arginine and its homologs is strongly nucleophilic and requires robust protection to prevent side reactions during peptide synthesis. thieme-connect.de The Pmc group, an arylsulfonyl-based protection, effectively masks this nucleophilicity. researchgate.net While generally stable to piperidine treatment, prolonged exposure or harsh basic conditions could potentially compromise the integrity of the Pmc group, although this is not a commonly reported issue under standard SPPS conditions. The primary concern is ensuring its complete stability until the final cleavage step. The choice of a milder base or shorter deprotection times can be considered if lability of the Pmc group is suspected, but this must be balanced with the need for complete Fmoc removal. nih.gov In general, the Pmc group is considered sufficiently stable for standard Fmoc-SPPS protocols. researchgate.net

Cleavage and Side-Chain Deprotection Strategies for Peptides Containing Har(Pmc)

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups, including the Pmc group from the homoarginine residue. thermofisher.com

Acidolytic Cleavage Conditions for Pmc Removal (e.g., Trifluoroacetic Acid-Based Mixtures)

The Pmc group is designed to be removed under strong acidic conditions, a process known as acidolysis. researchgate.netpeptide.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose in Fmoc-based synthesis. thermofisher.com

A high concentration of TFA, typically 95%, is used in a "cleavage cocktail" to effect the removal of the Pmc group and other acid-labile protecting groups, as well as to cleave the peptide from the resin. peptide.com The lability of the Pmc group in TFA is comparable to that of tert-butyl (tBu) based protecting groups, which are frequently used for other amino acids like serine, threonine, and aspartic acid. thermofisher.com However, the complete removal of the Pmc group, especially in peptides containing multiple arginine or homoarginine residues, can sometimes require extended reaction times of up to four hours or more. thermofisher.com

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a related protecting group that is slightly more acid-labile than Pmc and may be preferred in some cases to reduce deprotection times. researchgate.netnih.gov

Table of Common Acid-Labile Protecting Groups in Fmoc-SPPS

Protecting GroupAmino AcidTypical Cleavage Condition
PmcArg, HarHigh concentration TFA. researchgate.netthermofisher.com
PbfArg, HarHigh concentration TFA; more labile than Pmc. researchgate.netnih.gov
tBuSer, Thr, Tyr, Asp, GluHigh concentration TFA. thermofisher.com
BocLys, TrpHigh concentration TFA. thermofisher.com
TrtCys, His, Asn, GlnHigh concentration TFA. thermofisher.com

Role of Scavengers in Preventing Undesired Side Reactions During Cleavage

During acidolytic cleavage, the removal of protecting groups generates highly reactive cationic species. For instance, the cleavage of tBu groups produces t-butyl cations. thermofisher.com These carbocations can react with nucleophilic residues in the peptide chain, such as tryptophan and methionine, leading to undesired side products. peptide.com

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations and prevent side reactions. thermofisher.com The choice and combination of scavengers are critical and depend on the amino acid composition of the peptide.

Water (H₂O): Acts as a scavenger for t-butyl cations. wpmucdn.com

Triisopropylsilane (B1312306) (TIS): A very effective scavenger for trityl cations and can also reduce oxidized methionine. nih.gov

Thioanisole: Helps to scavenge carbocations and can accelerate the deprotection of Arg(Pmc). thermofisher.com It is particularly important for preventing the reattachment of the cleaved Pmc group to tryptophan residues. peptide.comthermofisher.com

1,2-Ethanedithiol (B43112) (EDT): A potent scavenger, especially useful for protecting cysteine and tryptophan residues. thermofisher.com

Phenol: Can be used to protect tyrosine and tryptophan residues from modification. wpmucdn.com

A widely used cleavage cocktail, known as Reagent K, is a mixture of TFA, water, phenol, thioanisole, and EDT. nih.gov For many peptides containing Har(Pmc), a simpler cocktail such as TFA/TIS/water (95:2.5:2.5) may be sufficient, especially if sensitive residues like tryptophan are also protected with a Boc group (Fmoc-Trp(Boc)-OH).

Table of Common Scavengers and Their Targets

ScavengerTarget Reactive Species/Side Reaction
Watert-butyl cations. wpmucdn.com
Triisopropylsilane (TIS)Trityl cations, general carbocations. nih.gov
ThioanisolePmc-related cations, prevents tryptophan modification. thermofisher.com
1,2-Ethanedithiol (EDT)General carbocations, protects Cys and Trp. thermofisher.com
PhenolProtects Tyr and Trp. wpmucdn.com

Challenges and Mechanistic Investigations in Fmoc Har Pmc Oh Utilization

Characterization and Mitigation of Side Reactions Associated with Pmc Protection

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, while effective for the guanidino function of arginine and its homologs, is susceptible to generating reactive species during cleavage that can lead to undesirable modifications of the peptide chain.

Alkylation of Nucleophilic Side Chains (e.g., Tryptophan Alkylation) by Pmc-Derived Species

During the trifluoroacetic acid (TFA)-mediated cleavage of the Pmc group, carbocationic species are generated. These electrophilic intermediates can alkylate nucleophilic amino acid side chains, with tryptophan being particularly susceptible. peptide.com This side reaction can significantly reduce the yield of the desired peptide. peptide.com The extent of this alkylation is influenced by the spatial proximity of the arginine and tryptophan residues within the peptide sequence. nih.gov When separated by a single amino acid, the transfer of the Pmc group is most pronounced. nih.gov

The choice of scavengers in the cleavage cocktail is critical to suppress this side reaction. While standard scavengers can reduce alkylation, the use of indole-protected tryptophan derivatives, such as Fmoc-Trp(Boc)-OH, is a more effective strategy to prevent this modification. peptide.com Research has shown that in a 3-hour cleavage and deprotection with TFA, the use of Arg(Pmc) resulted in 46% of the desired peptide, compared to 69% when Arg(Pbf) was used, highlighting the Pbf group's lower propensity for this side reaction. peptide.compeptide.com

Table 1: Comparison of Peptide Yield with Different Arginine Protecting Groups

Arginine Protecting GroupDesired Peptide Yield (%)Reference
Pmc46 peptide.compeptide.com
Pbf69 peptide.compeptide.com

Understanding δ-Lactam Formation in Arginine/Homoarginine Derivatives During Synthesis

A significant side reaction during the coupling of arginine and its derivatives is the intramolecular cyclization to form a stable six-membered δ-lactam. researchgate.net This occurs when the activated carboxylic acid of the protected arginine derivative reacts with its own side-chain guanidine (B92328) moiety. rsc.org This intramolecular reaction is a major cause of failed couplings and the formation of deletion sequences, particularly in the synthesis of long peptides. researchgate.net The formation of this inactive intermediate inhibits the incorporation of the arginine residue into the growing peptide chain. researchgate.netrsc.org

Several factors influence the extent of δ-lactam formation, including the choice of protecting group and the coupling conditions. nih.govnih.gov Studies have shown that the di-Boc-protecting guanidino group leads to more significant δ-lactam formation compared to other methods. nih.gov The use of the NO2 protecting group has been shown to prevent the formation of δ-lactam. nih.govresearchgate.net The solvent can also play a role, with solvents like DMF and NMP known to facilitate this side reaction. rsc.org

To minimize δ-lactam formation, strategies such as performing iterative or double couplings are often employed, though this is not a cost-effective solution for large-scale synthesis. researchgate.netrsc.org A more acidic coupling environment, such as that provided by carbodiimide (B86325) chemistry, can also help to overcome this issue. peptidetherapeutics.org

Factors Influencing Racemization During Coupling of Fmoc-Har(Pmc)-OH

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis. The activation of the carboxylic acid group required for peptide bond formation can lead to racemization through two primary mechanisms: direct proton abstraction from the α-carbon or via an oxazole (B20620) ring intermediate. highfine.com

Several factors can influence the degree of racemization:

Base: The basicity and steric hindrance of the organic base used in the coupling reaction have a significant impact. highfine.com Stronger bases like N,N-diisopropylethylamine (DIEA) can lead to higher levels of racemization compared to weaker, more sterically hindered bases like 2,4,6-collidine (TMP). highfine.com

Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 6-Cl-HOBt can suppress racemization, particularly when using carbodiimide condensing agents. highfine.com HOAt is generally considered the most effective of these. highfine.com

Coupling Reagents: The choice of coupling reagent is also crucial. nih.gov For instance, with Fmoc-L-Cys(Trt)-OH, racemization occurred with all tested coupling reagents except for DIC/Oxyma. nih.gov

Residue Identity: Certain amino acids, like histidine and cysteine, are particularly prone to racemization. peptide.comnih.gov

For histidine, protecting the imidazole (B134444) nitrogen can significantly reduce racemization. peptide.com While Fmoc-His(Trt)-OH is commonly used, it can still undergo significant racemization, especially with base-mediated couplings. nih.gov The use of Fmoc-His(MBom)-OH has been shown to reduce epimerization. nih.gov

Strategies for Overcoming Difficult Sequences and Peptide Aggregation Phenomena in Homoarginine-Rich Peptides

The synthesis of peptides rich in homoarginine can be challenging due to issues of poor solubility and peptide aggregation. As the peptide chain elongates, it can adopt secondary structures that lead to the formation of insoluble aggregates, hindering further reactions. sigmaaldrich.com

Several strategies can be employed to overcome these difficulties:

Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO can help to disrupt aggregation. peptide.com

Elevated Temperature and Microwave Irradiation: Performing couplings at higher temperatures or using microwave-assisted peptide synthesis can improve reaction kinetics and disrupt secondary structures. peptide.combiotage.com

Pseudoprolines and Backbone Protection: The introduction of pseudoproline dipeptides or other backbone-protecting groups can disrupt the hydrogen bonding networks that lead to aggregation. sigmaaldrich.com These should ideally be spaced 5-6 residues apart. sigmaaldrich.com

Double Coupling: For repetitive sequences of identical amino acids, double coupling the second or third residue can help reduce deletion sequences. biotage.com

Homoarginine's Role in Aggregation: Interestingly, while arginine-rich peptides can be prone to aggregation, arginine itself has been shown to act as a suppressor of protein aggregation in some contexts. researchgate.net Conversely, the incorporation of non-proteinogenic amino acids like homoarginine can potentially lead to misfolding and aggregation. researchgate.net Studies on homoarginine-containing peptides have shown they can form ordered fibrils. acs.org A homoarginine version of an amylin aggregation inhibitor also significantly impeded fibril formation. lancs.ac.uk

By carefully selecting protecting groups, optimizing coupling conditions, and employing strategies to mitigate aggregation, the successful synthesis of challenging homoarginine-rich peptides can be achieved.

Advanced Strategies and Methodological Refinements for Fmoc Har Pmc Oh in Spps

Comparative Efficacy of Guanidino Protecting Groups for Arginine/Homoarginine

Differential Lability and Orthogonality of Pmc, Pbf, and Other Sulfonyl-Based Protecting Groups

The principle of orthogonality in SPPS is fundamental, ensuring that the Nα-protecting group (typically Fmoc) can be removed without affecting the side-chain protecting groups, which are later cleaved simultaneously with the peptide from the resin support. wiley-vch.denih.gov Sulfonyl-based protecting groups like Pmc and Pbf are designed to be stable during the repetitive basic conditions used for Fmoc group removal but labile to strong acidic conditions, such as those employing trifluoroacetic acid (TFA), for final cleavage. peptide.comub.edu

The acid lability of these groups varies, which is a key consideration. The general order of increasing acid lability for common arginine protecting groups is: Mtr < Pmc < Pbf. peptide.comub.edupeptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): This protecting group is more acid-labile than the older Mtr group, making it suitable for the synthesis of peptides containing multiple arginine residues. peptide.com However, its removal can still require prolonged exposure to TFA, which may not be ideal for acid-sensitive peptides. ub.edu

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is even more acid-labile than Pmc. peptide.compeptide.com This increased lability allows for shorter deprotection times and the use of lower TFA concentrations, which can be advantageous in minimizing acid-catalyzed side reactions. For instance, one study demonstrated that a 3-hour treatment with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com

Other Sulfonyl-Based Groups: Research has led to the development of even more labile groups. For example, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been shown to be considerably more acid-labile than Pbf. ub.edu This high lability is particularly beneficial for synthesizing peptides rich in arginine or those containing acid-sensitive moieties. ub.edu

The choice between these protecting groups often involves a trade-off between stability during synthesis and ease of removal during cleavage. While a more labile group like Pbf can reduce cleavage times, a more stable group like Pmc might be preferred in syntheses where even slight premature deprotection could be a concern.

Table 1: Comparison of Sulfonyl-Based Guanidino Protecting Groups

Protecting GroupRelative Acid LabilityKey Features
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)Least LabileCan be difficult to remove completely, especially in peptides with multiple Arg residues. peptide.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Moderately LabileMore labile than Mtr; suitable for multi-Arg peptides but may require extended TFA treatment. peptide.comub.edu
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)More LabileMore labile than Pmc, allowing for milder cleavage conditions and potentially higher yields. peptide.com
MIS (1,2-dimethylindole-3-sulfonyl)Most LabileSignificantly more acid-labile than Pbf, ideal for acid-sensitive or Arg-rich peptides. ub.edu

Impact on Peptide Yield and Purity Profiles

The selection of the guanidino protecting group directly affects the yield and purity of the final peptide. The bulky nature of these groups can sometimes lead to steric hindrance during coupling reactions, especially in sequences with adjacent bulky residues. chempep.com

Furthermore, incomplete removal of the protecting group during the final cleavage step is a common source of impurities. The higher acid lability of Pbf compared to Pmc generally leads to more efficient deprotection and, consequently, higher purity and yield. peptide.com The use of scavengers during cleavage is also crucial to prevent the reattachment of the cleaved protecting groups to sensitive residues like tryptophan. peptide.com

The formation of a δ-lactam from the activated Fmoc-Arg(Pbf)-OH or Fmoc-Har(Pbf)-OH building block can be a significant side reaction, leading to the formation of "des-Arg" or "des-Har" peptide impurities. researchgate.netacs.org This issue can be exacerbated by factors such as the choice of solvent and the reaction temperature. researchgate.net Careful optimization of coupling conditions, including reagent equivalents and temperature, is necessary to minimize this side reaction and improve the purity profile. acs.org

Optimization of Solvent Systems in Fmoc-Har(Pmc)-OH Coupling and Deprotection

The solvent used in SPPS plays a multifaceted role, influencing reagent solubility, resin swelling, and reaction kinetics. The traditional reliance on solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is being challenged due to their toxicity and environmental concerns, prompting the exploration of greener alternatives. rgdiscovery.com

Exploration of Green Solvent Alternatives (e.g., NBP, TEP)

The search for environmentally benign solvents that maintain high performance in SPPS is an active area of research.

N-butylpyrrolidinone (NBP): NBP has emerged as a promising green solvent candidate to replace DMF. acs.org It is non-toxic and biodegradable. rgdiscovery.com Studies have shown that NBP performs on par with DMF in the synthesis of complex peptides. rgdiscovery.com However, its higher viscosity compared to DMF can sometimes impair the penetration of coupling reagents into the resin, which can be problematic for challenging couplings like the incorporation of Fmoc-Arg(Pbf)-OH. researchgate.net

Triethyl phosphate (B84403) (TEP): TEP is another green solvent alternative that is non-toxic and degrades into harmless compounds. tandfonline.comtandfonline.com It has a low viscosity, similar to NMP, which is advantageous for reagent penetration into the polymer matrix. tandfonline.comtandfonline.comresearchgate.net TEP can dissolve most Fmoc-protected amino acids and coupling reagents. tandfonline.comtandfonline.com For poorly soluble derivatives like Fmoc-Arg(Pbf)-OH, a mixture of TEP and NBP can be used to achieve dissolution. tandfonline.comtandfonline.com TEP has been successfully used for the SPPS of model peptides on standard polystyrene resins at room temperature. tandfonline.comtandfonline.com

Table 2: Properties of Selected SPPS Solvents

SolventViscosity (mPa·s)Key Characteristics
DMF 0.92Traditional, effective, but toxic. tandfonline.com
NMP 1.65Traditional, effective, but reprotoxic. tandfonline.com
NBP 4.00Green alternative, non-toxic, biodegradable, but higher viscosity. rgdiscovery.comtandfonline.com
TEP 1.60Green alternative, non-toxic, low viscosity, good dissolving power. tandfonline.comtandfonline.com

Influence of Solvent Properties on Resin Swelling and Reagent Penetration

Resin swelling is a critical factor for successful SPPS, as it allows for the penetration of reagents to the reactive sites within the resin beads. rsc.orgub.edu The extent of swelling is dependent on the compatibility between the solvent and the polymer support. rsc.org

Solvents with good swelling capacity facilitate efficient coupling and deprotection reactions. ub.edu However, excessive swelling can lead to increased solvent consumption. tandfonline.com The viscosity of the solvent also plays a crucial role; highly viscous solvents can hinder the diffusion of reagents into the resin, potentially leading to incomplete reactions. tandfonline.comtandfonline.com

The choice of solvent must therefore balance good resin swelling with low viscosity to ensure optimal reagent penetration and reaction efficiency. While DMF is effective at swelling common polystyrene-based resins, green alternatives like TEP have shown sufficient swelling capacity to be compatible with SPPS, particularly when considering the growing peptide chain's contribution to solvation. tandfonline.comrsc.org

Application of Microwave-Assisted Peptide Synthesis for this compound Incorporation

Microwave-assisted peptide synthesis (MW-SPPS) has become a valuable tool for accelerating peptide synthesis and improving the quality of the final product, especially for difficult sequences. biotage.comnih.gov

The application of microwave energy can significantly reduce the time required for both coupling and Fmoc-deprotection steps. nih.govnih.gov For instance, coupling reactions can often be completed in minutes instead of hours. nih.gov This rapid heating can enhance the efficiency of incorporating sterically hindered amino acids like this compound. biotage.com

Optimizing MW-SPPS for the incorporation of Fmoc-Har(Pbf)-OH has been shown to be crucial for minimizing the formation of the Des-Har impurity. acs.org By carefully controlling parameters such as temperature, microwave power, and reaction time, high coupling efficiency can be achieved while using a minimal excess of the expensive amino acid derivative. acs.org The use of microwave irradiation has been demonstrated to be scalable, allowing for the efficient production of peptides from the milligram to the multigram scale. acs.org This technology is particularly beneficial for overcoming the challenges associated with incorporating bulky and difficult residues like homoarginine. biotage.comgoogle.com

Enhanced Reaction Kinetics and Throughput

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): Microwave irradiation has emerged as a transformative technology in SPPS, significantly reducing the time required for both coupling and deprotection steps. nih.govacs.org The application of microwave energy can decrease the duration of most amino acid couplings to as little as five minutes, and Fmoc-deprotection times can be shortened from over fifteen minutes to just three. nih.gov This acceleration is particularly beneficial for challenging residues like this compound and its close analogue Fmoc-Arg(Pbf)-OH. acs.org In the synthesis of the drug Eptifibatide, which contains a homoarginine residue, microwave-assisted protocols applying temperatures up to 90°C for coupling and deprotection steps have been successfully implemented, demonstrating the robustness of this approach for arginine-type residues. cnr.it

Optimized Solvent Systems and Elevated Temperatures: Beyond microwave assistance, reaction kinetics can be enhanced through the strategic choice of solvents and the application of conventional heating. N-Butylpyrrolidinone (NBP) has been investigated as an alternative solvent to the more common Dimethylformamide (DMF). researchgate.netrsc.org Studies on the incorporation of Fmoc-Arg(Pbf)-OH, which often exhibits poor coupling performance, have shown that using NBP at an elevated temperature of 45°C can improve reaction outcomes. researchgate.netrsc.org This improvement is attributed to a reduction in the solvent's viscosity, which facilitates better penetration of the coupling reagents into the resin matrix, and to the general acceleration of the coupling reaction at a higher temperature. rsc.org These findings are directly applicable to this compound due to the structural similarity of the protected side chains.

Thermal Considerations and Potential for Degradation Pathways

While applying heat via microwave or conventional methods can enhance reaction kinetics, it also introduces the risk of thermally induced side reactions and degradation of the peptide chain or protecting groups. The Pmc group and the peptide backbone can be susceptible to degradation at elevated temperatures.

δ-Lactam Formation: A significant side reaction associated with protected arginine derivatives like Fmoc-Arg(Pbf)-OH, and by extension this compound, is the intramolecular cyclization to form an inactive δ-lactam. researchgate.netrsc.org This reaction, which is exacerbated at higher temperatures, renders the arginine residue unreactive to subsequent coupling, effectively causing chain termination and leading to the formation of des-Arg peptides. researchgate.netrsc.org Careful optimization of temperature and reaction time is crucial to balance kinetic enhancement with the suppression of this degradation pathway.

Aspartimide Formation: A general concern in Fmoc-SPPS, particularly when using heat, is the formation of aspartimide. nih.goviris-biotech.de This side reaction occurs when a sequence contains an aspartic acid residue, which can undergo base- or acid-catalyzed cyclization, especially when followed by residues like glycine (B1666218), asparagine, or arginine. iris-biotech.de The use of elevated temperatures during the piperidine-mediated Fmoc deprotection step can significantly accelerate this unwanted reaction. nih.gov

The table below summarizes key thermal considerations.

Degradation PathwayAffected Residue(s)Conditions Favoring FormationMitigation Strategy
δ-Lactam Formation Arginine, HomoarginineElevated temperatures, prolonged coupling times with Pbf/Pmc protection. researchgate.netrsc.orgOptimize temperature and reaction time; use efficient coupling reagents to shorten exposure to heat. rsc.org
Aspartimide Formation Aspartic AcidElevated temperatures during base-mediated Fmoc deprotection, certain peptide sequences (e.g., Asp-Gly). nih.goviris-biotech.deLimit temperature during deprotection; use protecting groups on the Asp backbone (e.g., Hmb). chempep.com

Development of Improved Scavenger Systems for Acidolytic Deprotection and Cleavage

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. The Pmc group on homoarginine is labile to strong acids like trifluoroacetic acid (TFA), but its cleavage generates reactive cationic species that can lead to undesirable side reactions. thermofisher.comsigmaaldrich.com Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these cations. thermofisher.com

The sulfonyl-based Pmc protecting group, upon cleavage, can be transferred to the side chains of nucleophilic amino acids, particularly tryptophan and tyrosine. thermofisher.comgoogle.com This side reaction is a major source of impurity and is dependent on the spatial proximity of the arginine and tryptophan residues. google.com To combat this, robust scavenger cocktails have been developed.

Common and Advanced Scavenger Cocktails: A standard cleavage mixture for most peptides is a combination of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5). sigmaaldrich.com Water is considered an essential scavenger for preventing Pmc-related side reactions. thermofisher.com TIS is a highly effective scavenger for the t-butyl cations generated from other protecting groups. sigmaaldrich.comnih.gov

For peptides containing both Arg(Pmc) and Trp, more complex and potent scavenger mixtures are required. thermofisher.com Thioanisole is known to accelerate the removal of the Pmc group by TFA but must be used with care as it can partially remove other protecting groups. thermofisher.comsigmaaldrich.com The use of Fmoc-Trp(Boc)-OH during synthesis is strongly recommended, as the Boc group on the tryptophan indole (B1671886) ring effectively prevents its sulfonylation by the cleaved Pmc group. sigmaaldrich.comsigmaaldrich.com Reagent K, a cocktail containing TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is a powerful, albeit malodorous, option for difficult sequences. sigmaaldrich.com

The table below details common scavenger cocktails used for peptides containing Pmc-protected residues.

Scavenger CocktailCompositionPrimary Application/Notes
TFA / H₂O / TIS 95 : 2.5 : 2.5General purpose; effective for many sequences, especially when Trp is absent or protected with a Boc group. sigmaaldrich.com
Cleavage Mixture B (Thermo Fisher) TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Recommended for peptides containing both Arg(Pmc) and Trp; effectively minimizes Pmc transfer. thermofisher.com
TFA / Thioanisole VariesThioanisole accelerates Pmc deprotection. thermofisher.com
TFA / H₂O 95 : 5Suitable for peptides with only t-butyl or Boc protection and no Trp residue. thermofisher.com

Methodologies for Minimizing Amino Acid Oligomerization and Chain Termination Events

The fidelity of peptide synthesis relies on the complete and specific formation of each peptide bond in the sequence. Side reactions that lead to the incorporation of multiple amino acid units (oligomerization) or the premature cessation of chain growth (termination) severely reduce the yield of the desired full-length peptide.

Preventing Oligomerization: The primary strategy to prevent the uncontrolled oligomerization of activated amino acids during the coupling step is the use of a temporary Nα-protecting group, such as Fmoc. peptide.com However, the purity of the Fmoc-amino acid building blocks themselves is paramount. Commercial preparations of Fmoc-amino acids can contain impurities like Fmoc-dipeptides or free amino acids, which, if incorporated, lead to incorrect sequences. nih.gov High-purity reagents are essential for clean synthesis.

Minimizing Chain Termination: Chain termination can occur through several mechanisms, resulting in truncated peptides that can be difficult to separate from the target product.

Incomplete Coupling: Sterically hindered residues like this compound may couple inefficiently, leaving unreacted amino groups on the resin. These can be capped (e.g., by acetylation from acetic acid impurities) or remain unreacted, leading to deletion sequences. nih.gov

Incomplete Deprotection: If the Fmoc group is not completely removed during the piperidine (B6355638) treatment step, the subsequent amino acid cannot be coupled, resulting in a deletion. iris-biotech.dechempep.com

Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.dechempep.com This is particularly problematic for sequences with C-terminal proline or glycine and can be minimized by using bulky resins like 2-chlorotrityl resin. chempep.com

δ-Lactam Formation: As discussed previously, the intramolecular cyclization of the protected homoarginine side chain forms an inactive lactam, which is a mode of chain termination specific to that residue. researchgate.netrsc.org

The following table outlines common side reactions that lead to chain termination and strategies to prevent them.

Side ReactionDescriptionCause / Favorable ConditionsPrevention Strategy
Incomplete Coupling Failure of an amino acid to couple to the growing chain.Steric hindrance (e.g., this compound), peptide aggregation.Use optimized coupling reagents, extended reaction times, microwave assistance, or chaotropic agents.
Diketopiperazine (DKP) Formation Cyclization and cleavage of a dipeptide from the resin.N-terminal Pro or Gly at the dipeptide stage; base treatment for Fmoc removal. iris-biotech.dechempep.comUse 2-chlorotrityl resin; couple a pre-formed dipeptide instead of the second amino acid. chempep.com
δ-Lactam Formation Intramolecular cyclization of the Arg/Har side chain.Use of Pmc/Pbf protecting groups, especially at elevated temperatures. researchgate.netrsc.orgAvoid excessive heat; ensure rapid and efficient coupling.
Incomplete Fmoc Deprotection Failure to remove the Nα-Fmoc group.Peptide aggregation hindering reagent access.Use stronger deprotection cocktails (e.g., with DBU) or chaotropic agents. chempep.com
Contaminant Capping Acetylation of the N-terminus by acetic acid impurities.Acetic acid present in Fmoc-amino acid vials. nih.govUse high-purity reagents certified to have low acetic acid content. nih.gov

Analytical Methodologies for Evaluating Synthetic Outcomes Involving Fmoc Har Pmc Oh

Advanced Chromatographic Techniques for Assessing Peptide Purity and Heterogeneity

Advanced chromatographic techniques are indispensable for evaluating the purity of synthetic peptides containing Har(Pmc). These methods separate the target peptide from a complex mixture of impurities that may arise during synthesis, including deletion sequences, incompletely deprotected peptides, and products of side reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary tools for this purpose. almacgroup.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity. The presence of the bulky, hydrophobic Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group significantly alters the retention time of a peptide. Incomplete removal of the Pmc group during the final trifluoroacetic acid (TFA) cleavage step is a frequent issue, especially in arginine-rich sequences. renyi.hu This results in a more lipophilic byproduct that elutes later than the fully deprotected target peptide on an RP-HPLC column. renyi.hu

UHPLC offers significant advantages over traditional HPLC, providing higher resolution, increased sensitivity, and faster analysis times. This enhanced resolution is particularly valuable for separating the target peptide from closely related impurities, which may include diastereomers or peptides with other subtle modifications. almacgroup.com The development of an analytical method often involves screening various column chemistries and optimizing the gradient elution profile to achieve the best separation. almacgroup.com For arginine-rich peptides, which can exhibit challenging chromatographic behavior, mobile phases containing TFA are often necessary to ensure good peak shape and retention. chemrxiv.org

Monitoring the progress of the cleavage and deprotection step by HPLC is a crucial quality control measure. By analyzing aliquots of the cleavage reaction over time, chemists can optimize the reaction duration to ensure complete removal of the Pmc group while minimizing potential acid-catalyzed side reactions. thermofisher.com

Table 1: Common Chromatographic Conditions for Arginine-Containing Peptide Analysis

TechniqueColumnMobile Phase AMobile Phase BDetectionReference
RP-HPLCPhenomenex Jupiter C1897.5% H₂O, 2.5% ACN, 0.7% TFA30% H₂O, 70% ACN, 0.7% TFAUV (220-320 nm) nih.gov
RP-UHPLCACQUITY UPLC CSH C180.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileUV (214 nm) & Mass Spectrometry lcms.cz
Nano LCIn-house packed C180.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileMass Spectrometry nih.gov
RP-UHPLCPhenomenex Aeris C180.1% TFA in H₂O0.1% TFA in CH₃CNUV (220 nm) mdpi.com

Spectroscopic Approaches for Structural Integrity Verification of Synthetic Peptides (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed structural information, confirming that the synthetic peptide has the correct molecular weight and sequence. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques in this context. thermofisher.comnih.gov

Mass Spectrometry (MS) is routinely used to determine the molecular weight of the crude and purified peptide. thermofisher.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are common. thermofisher.com ESI-MS can be directly coupled with HPLC (LC-MS), allowing for the mass identification of each peak separated in the chromatogram. renyi.hu This is particularly effective for identifying impurities. For instance, a mass increment of 266 Da compared to the expected peptide mass would indicate the presence of a residual Pmc group. renyi.huthermofisher.com Other potential impurities, such as byproducts containing a tert-butyl (tBu) group (mass increment of 56 Da), can also be readily identified. renyi.huthermofisher.com Tandem MS (MS/MS) can further be used to sequence the peptide, providing ultimate confirmation of its structural integrity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers an orthogonal approach to structure verification. While less commonly used for routine purity checks due to its lower sensitivity compared to MS, NMR provides invaluable information about the three-dimensional structure and the local chemical environment of each atom in the peptide. ucl.ac.uk For peptides containing Har(Pmc)-OH, 1H and 13C NMR can be used to confirm the successful removal of the Pmc group by observing the disappearance of its characteristic signals and the appearance of signals corresponding to the deprotected guanidinium (B1211019) group. nih.gov Furthermore, advanced NMR techniques can be employed to study the conformation of the peptide in solution and to characterize the pKa of the arginine side-chain, ensuring its properties are as expected in the final product. ucl.ac.uknih.gov

Table 2: Common Protecting Groups and Their Mass Increments Detected by Mass Spectrometry

Protecting GroupChemical NameMass (Da)Used ForReference
Pmc2,2,5,7,8-Pentamethylchroman-6-sulfonyl266Arg thermofisher.com
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl252Arg thermofisher.com
Fmoc9-Fluorenylmethyloxycarbonyl222α-amino thermofisher.com
Boctert-Butoxycarbonyl100Lys, Trp, His thermofisher.com
tButert-Butyl56Asp, Glu, Ser, Thr, Tyr thermofisher.com
TrtTrityl242Asn, Gln, Cys, His thermofisher.com

Quantitative Analysis of Coupling Efficiency and Deprotection Completeness during SPPS

Coupling Efficiency: The completion of the coupling of each Fmoc-amino acid, including Fmoc-Har(Pmc)-OH, must be verified before proceeding to the next step. A standard coupling cycle should be more than 99% efficient to achieve a reasonable purity for longer peptides. almacgroup.com The qualitative Kaiser test is a common method used to detect the presence of free primary amines on the resin. researchgate.net A negative result indicates a complete coupling reaction. However, for difficult couplings, such as those involving the bulky this compound, quantitative methods may be necessary. One such method involves cleaving a small aliquot of the peptidyl-resin and analyzing the resulting mixture by HPLC to quantify the amount of unreacted peptide (deletion sequence) versus the correctly coupled product. mdpi.com Analysis of the reaction supernatant by HPLC can also be used to monitor the consumption of the activated amino acid and the formation of side products, such as the δ-lactam of arginine derivatives, which deactivates the amino acid for coupling. mdpi.com

Deprotection Completeness: The removal of the temporary Nα-Fmoc protecting group is typically monitored by UV spectrophotometry, measuring the absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution. This provides a quantitative measure of the deprotection reaction.

More critical for peptides synthesized with this compound is ensuring the complete removal of the permanent Pmc side-chain protecting group during the final cleavage from the resin. As previously mentioned, incomplete deprotection is a significant source of impurity. renyi.huthermofisher.com HPLC analysis of the crude peptide is the primary method for quantifying the completeness of the deprotection step. By integrating the peak areas corresponding to the desired peptide and the Pmc-containing byproduct, the percentage of incomplete deprotection can be accurately determined, allowing for the optimization of cleavage conditions (e.g., cleavage cocktail composition, reaction time). renyi.hu

Broader Academic Implications and Future Research Directions in Fmoc Har Pmc Oh Chemistry

Contribution of Fmoc-Har(Pmc)-OH to the Synthesis of Complex Peptide Architectures and Peptidomimetics

The protected amino acid derivative, N-α-Fmoc-N-G-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine, or this compound, serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of intricate peptide structures and peptidomimetics. sigmaaldrich.comnih.gov Homoarginine (Har), a non-proteinogenic amino acid, is an analogue of arginine (Arg) with an additional methylene (B1212753) group in its side chain. This subtle structural modification can impart unique properties to peptides, including enhanced stability against enzymatic degradation by trypsin-like enzymes. nih.gov

The utilization of this compound allows for the precise incorporation of homoarginine into a growing peptide chain using the well-established Fmoc/tBu orthogonal protection strategy. The Fmoc group on the α-amino position is base-labile, typically removed with piperidine (B6355638), while the Pmc (pentamethylchroman-6-sulfonyl) group protecting the guanidino function of the homoarginine side chain is acid-labile. peptide.com The Pmc group is designed to be cleaved under the same moderately acidic conditions, commonly using trifluoroacetic acid (TFA), that are used to remove other side-chain protecting groups (like tBu) and cleave the final peptide from the resin support. peptide.compeptide.com This compatibility simplifies the final deprotection step, a critical consideration in the synthesis of complex peptides. peptide.com

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with modified backbones or side chains, often involves the incorporation of non-standard amino acids like homoarginine. nih.govacs.org this compound is instrumental in creating these novel structures, which are designed to have improved pharmacological properties such as increased bioavailability and metabolic stability. For instance, peptidomimetics containing homoarginine have been investigated as inhibitors for various biological targets. nih.govresearchgate.net

Furthermore, the synthesis of cyclic peptides and other complex architectures benefits from the availability of well-behaved building blocks like this compound. The reliable performance of the Pmc protecting group during coupling and deprotection cycles is essential for achieving high yields and purity in the synthesis of these challenging molecules. ukri.org

Enabling Chemical Biology Research Through Homoarginine-Containing Peptides

Homoarginine-containing peptides, synthesized using precursors like this compound, are valuable tools in chemical biology for probing biological systems and elucidating the roles of arginine in molecular recognition and function. thieme-connect.com The structural similarity of homoarginine to arginine allows it to act as a biological probe to study enzyme-substrate interactions, protein-protein interactions, and the function of arginine-rich motifs. pnas.orgacs.org

A key application lies in studying the specificity of proteases. Trypsin, for example, specifically cleaves peptide bonds C-terminal to arginine and lysine (B10760008) residues. By substituting arginine with homoarginine, researchers can investigate how this subtle change in side-chain length affects enzyme recognition and cleavage, providing insights into the enzyme's active site geometry and substrate requirements. nih.gov Peptides containing homoarginine often exhibit increased resistance to degradation by such enzymes, a property that is highly desirable for developing therapeutic peptides with longer in vivo half-lives. nih.gov

Moreover, arginine-rich cell-penetrating peptides (CPPs) are widely used as vectors for intracellular delivery of various cargo molecules. acs.org Replacing arginine with homoarginine in these sequences allows for the systematic study of the guanidinium (B1211019) group's role in membrane translocation. These studies help in understanding the mechanism of cellular uptake and in designing more efficient delivery systems. acs.org

The synthesis of peptides containing homoarginine also facilitates structure-activity relationship (SAR) studies. nih.gov By systematically replacing arginine with homoarginine in a biologically active peptide, scientists can determine the importance of the precise side-chain length and guanidinium group positioning for receptor binding and signal transduction. This knowledge is critical for the rational design of peptide-based drugs and research tools. nih.govunipd.it

Persistent Challenges and Emerging Trends in Protecting Group Chemistry for Arginine/Homoarginine

The protection of the highly basic guanidino group of arginine and homoarginine remains a significant challenge in peptide synthesis. nih.govug.edu.pl While sulfonyl-based protecting groups like Pmc and the related Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are widely used in Fmoc-SPPS, they are not without drawbacks. nih.govchempep.com

Persistent Challenges:

Incomplete Deprotection: One of the main issues is the difficult and sometimes slow removal of these protecting groups, especially in peptides containing multiple arginine or homoarginine residues. nih.govsemanticscholar.org This can lead to lower yields of the desired peptide and the formation of hard-to-separate byproducts.

Side Reactions: During acid-mediated deprotection, the cleaved protecting group can generate reactive carbocations that can modify sensitive amino acid residues, particularly tryptophan. peptide.com Although scavengers are added to the cleavage cocktail to mitigate this, the side reaction can still be a significant problem. peptide.com

Steric Hindrance: The bulky nature of the Pmc and Pbf groups can sometimes lead to steric hindrance during the coupling reaction, making the incorporation of the protected arginine or homoarginine residue difficult, especially in sterically crowded sequences. chempep.combiotage.com

δ-Lactam Formation: Although the primary purpose of the side-chain protecting group is to prevent side reactions, δ-lactam formation can still occur during the activation step of the protected arginine residue. nih.govresearchgate.net

Emerging Trends:

To address these challenges, research is ongoing to develop new protecting groups with improved properties. A key trend is the development of more acid-labile protecting groups that can be removed under milder conditions or with faster kinetics. For example, the MIS (1,2-dimethylindole-3-sulfonyl) group has been reported to be more labile than Pbf. nih.govnih.gov

Another approach is to explore protecting groups that are cleaved by mechanisms other than acidolysis, leading to fully orthogonal protection schemes. This could involve, for example, groups removable by light (photolabile groups) or specific enzymes.

The use of alternative solvents in SPPS, such as N-butylpyrrolidinone (NBP) instead of the more hazardous dimethylformamide (DMF), is also being investigated to improve coupling efficiency and reduce aggregation, which can be particularly problematic for arginine-rich sequences. researchgate.net Furthermore, revisiting older protecting groups like the nitro (NO2) group and developing new, milder methods for their removal is also an area of active research. nih.govresearchgate.net

Table 1: Comparison of Common Arginine/Homoarginine Side-Chain Protecting Groups

Protecting Group Abbreviation Cleavage Conditions Advantages Disadvantages
2,2,5,7,8-Pentamethylchroman-6-sulfonyl Pmc TFA peptide.com Compatible with standard Fmoc/tBu chemistry. peptide.com Slow cleavage in multi-Arg peptides, potential for Trp alkylation. peptide.comnih.gov
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Pbf TFA nih.govchempep.com More acid-labile than Pmc, reduced Trp alkylation. peptide.comnih.gov Still can be slow to cleave, steric hindrance. chempep.comsemanticscholar.org
4-Methoxy-2,3,6-trimethylbenzenesulfonyl Mtr Harsher acid (e.g., TFA/thioanisole) semanticscholar.orgnih.gov One of the earlier groups used in Fmoc chemistry. Requires strong acid for removal, often slow. semanticscholar.orgnih.gov
Tosyl Tos Very strong acid (e.g., HF) nih.gov Used in Boc chemistry. Not compatible with standard Fmoc cleavage conditions. nih.gov
tert-Butoxycarbonyl Boc TFA nih.gov Used as a bis-Boc protection. Can be prone to side reactions. nih.govresearchgate.net
Nitro NO2 Catalytic hydrogenation, SnCl2 nih.govresearchgate.net Prevents δ-lactam formation. nih.govresearchgate.net Traditional removal not compatible with many peptides. nih.gov

Q & A

Q. How is Fmoc-Har(Pmc)-OH incorporated into solid-phase peptide synthesis (SPPS), and what are its key protection strategies?

this compound is used in Fmoc-SPPS to introduce homoarginine residues. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during elongation and is removed with 20% piperidine in DMF. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidino side chain, which is cleaved during final TFA treatment (1–3 hours, ≥95% TFA with scavengers like water or triisopropylsilane) . Compatibility with other acid-labile protecting groups (e.g., Boc for Trp) must be ensured to avoid premature deprotection .

Q. What analytical methods are recommended to verify the purity and identity of this compound?

Purity is typically assessed via HPLC (≥98% purity under acidimetric conditions) and TLC (≥98% homogeneity) . Mass spectrometry (MS) confirms molecular weight (MW: 676.81 g/mol for this compound ), while nuclear magnetic resonance (NMR) validates structural integrity. Discrepancies between TLC and HPLC results may arise from non-UV-active impurities, necessitating orthogonal validation .

Q. How should this compound be stored to ensure stability?

Store at 15–25°C in a dry, dark environment. Prolonged exposure to moisture or acidic/basic conditions may degrade the Pmc group. Use desiccants and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences?

Coupling difficulties may arise due to steric hindrance from the bulky Pmc group. Strategies include:

  • Using double coupling protocols with activated esters (e.g., HATU/DIPEA in DMF).
  • Incorporating pseudoproline dipeptides or backbone amide protectants (e.g., Hmb) to reduce aggregation .
  • Monitoring real-time coupling via Kaiser or chloranil tests to detect unreacted amines .

Q. What are the common side reactions during Pmc deprotection, and how can they be mitigated?

The Pmc group may undergo incomplete cleavage in TFA if scavengers are insufficient, leading to sulfonic acid byproducts. Optimize scavenger ratios (e.g., 2.5% water, 2.5% triisopropylsilane in TFA) to suppress carbocation formation . Racemization risks are minimal under standard TFA conditions (<1% for Har derivatives) .

Q. How can researchers resolve contradictions in purity data between HPLC and NMR for this compound?

HPLC purity may not detect non-UV-active impurities (e.g., inorganic salts), whereas NMR can identify structural anomalies. Combine both methods with elemental analysis to resolve discrepancies. For example, a 98% HPLC purity with 95% NMR integration suggests non-chromophoric impurities, requiring recrystallization or preparative HPLC .

Q. What strategies are used to incorporate this compound into phosphatase-resistant peptidomimetics?

Replace phosphorylated tyrosine (pTyr) with Har(Pmc) in SH2 domain antagonists to mimic pTyr interactions while resisting enzymatic hydrolysis. Design peptides using molecular docking to optimize Har(Pmc)-SH2 binding affinity, validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological and Data Analysis Questions

Q. How to design a controlled study evaluating this compound’s impact on peptide stability?

  • Population: Synthetic peptides containing Har(Pmc) vs. native arginine.
  • Intervention: Expose to physiological buffers (pH 7.4, 37°C) or proteolytic enzymes.
  • Comparison: Monitor degradation via LC-MS over 24–72 hours.
  • Outcome: Half-life (t½) and metabolite profiles.
  • Time: Short-term (stability) vs. long-term (storage) .

Q. What computational tools are effective for predicting this compound’s solubility in non-polar solvents?

Use Hansen solubility parameters (HSP) or COSMO-RS simulations to predict solubility in DMF or dichloromethane. Experimentally validate via turbidimetry or dynamic light scattering (DLS) for nanoparticle formation risks .

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